
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate
Description
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is a cinnamate ester derivative characterized by a conjugated α,β-unsaturated ester system. The compound features a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the meta-position (C3), linked to a methyl ester group via a trans-configured double bond (E-stereochemistry). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, while fluorine contributes to metabolic stability and lipophilicity, traits advantageous in drug design .
Propriétés
IUPAC Name |
methyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6H,1H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGIOTJDPBAMSH-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=C(C=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Conditions and Procedure
A representative procedure involves dissolving sodium hydride (NaH) in toluene under inert conditions, followed by slow addition of methyl dimethylphosphonoacetate at 5°C. After quenching hydrogen gas evolution, 4-bromo-3-fluorobenzaldehyde is introduced, and the mixture is stirred at room temperature for 12–24 hours. Workup includes aqueous extraction, drying, and crystallization from ethanol/water (1:1).
Key Data:
The stereoselectivity of the HWE reaction favors the (E)-isomer due to the stability of the trans-configured enolate intermediate. Purification by crystallization ensures high enantiomeric excess (>98%), as confirmed by NMR analysis.
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions, such as the Heck reaction, provide an alternative route. This method is particularly effective when aryl halides are used as starting materials.
Reaction Mechanism
The protocol involves reacting 4-bromo-3-fluorophenyl iodide with methyl acrylate in the presence of palladium acetate (Pd(OAc)), triphenylphosphine (PPh), and potassium carbonate (KCO) in dimethylformamide (DMF). The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by alkene insertion and reductive elimination to form the cinnamate ester.
Optimization Insights:
-
Catalyst Load: 5 mol% Pd(OAc) and 10 mol% PPh achieve optimal turnover.
-
Temperature: 80°C balances reaction rate and side-product formation.
-
Workup: Extraction with diethyl ether and column chromatography (ethyl acetate/petroleum ether, 1:3) yield the product in 70–80% purity.
Comparative Performance:
Condition | Yield (%) | Purity (%) |
---|---|---|
Standard | 78 | 95 |
Reduced Catalyst Load | 52 | 88 |
Esterification of the Corresponding Acid
Industrial-scale synthesis often employs esterification of (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid with methanol.
Procedure
The acid is refluxed with excess methanol and a catalytic amount of sulfuric acid (HSO) under Dean-Stark conditions to remove water. Continuous flow systems enhance efficiency, achieving near-quantitative conversion at 120°C with a residence time of 30 minutes.
Industrial Data:
Comparative Analysis of Methods
The choice of method depends on scale, cost, and purity requirements:
Method | Yield (%) | Cost | Scalability |
---|---|---|---|
HWE Olefination | 85 | High | Lab-scale |
Palladium Cross-Coupling | 78 | Moderate | Pilot-scale |
Esterification | >99 | Low | Industrial |
The HWE reaction offers superior stereoselectivity, while esterification is optimal for bulk production. Palladium-catalyzed methods, though versatile, require costly catalysts and stringent temperature control.
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene group, leading to the formation of epoxides or diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) for aromatic substitution.
Major Products
Epoxides: From oxidation of the alkene group.
Alcohols: From reduction of the ester group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.
Applications De Recherche Scientifique
Chemical Properties and Structure
Molecular Formula : C₁₀H₈BrF O₂
Molecular Weight : 251.07 g/mol
CAS Number : 94790-37-1
The compound features a prop-2-enoate structure with a bromo and fluoro substituent on the phenyl ring, which influences its reactivity and biological interactions.
Organic Synthesis
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Used to synthesize more complex esters.
- Substitution Reactions : The bromine and fluorine atoms can facilitate electrophilic aromatic substitutions.
This versatility makes it valuable for developing new compounds in research laboratories.
The compound has been investigated for its potential biological activities, particularly in medicinal chemistry. Key areas of research include:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms such as apoptosis induction.
- Enzyme Inhibition : It has shown promise as an inhibitor of cholinesterases, which are relevant in treating neurodegenerative diseases like Alzheimer's. In vitro studies indicated significant inhibition with IC50 values around 44.41 µM against butyrylcholinesterase (BChE).
Pharmaceutical Applications
Research indicates that this compound may possess therapeutic properties, including:
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some studies suggesting it may modulate inflammatory pathways.
- Analgesic Effects : The compound's ability to interact with pain pathways is being explored, potentially leading to new analgesics.
In Vitro Studies on Enzyme Inhibition
A study demonstrated that this compound exhibited effective inhibition of BChE, with a selectivity index indicating potential therapeutic benefits for enhancing cholinergic transmission without significant side effects associated with acetylcholinesterase inhibition.
Anticancer Activity Evaluation
In cytotoxicity assays against various cancer cell lines, this compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects.
Mécanisme D'action
The mechanism of action of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The bromo and fluoro substituents can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Substituent Effects on Reactivity and Electronic Properties
Halogen Positioning and Electronic Effects :
- Ethyl (2E)-3-(2-bromo-4-fluorophenyl)prop-2-enoate (CAS 1234846-63-9): The bromine and fluorine substituents are positioned at C2 and C4, respectively.
- Methyl (2E)-3-(3-fluorophenyl)prop-2-enoate (CAS 74325-03-4): Lacking bromine, this compound exhibits lower molecular weight (180.18 g/mol vs. ~259.09 g/mol for the target) and reduced steric bulk, leading to higher volatility (boiling point: 251.7°C vs. >300°C estimated for the brominated analog) .
Functional Group Variations :
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate (CAS 3901-07-3): The methoxy (OCH₃) group at C4 is electron-donating, opposing the electron-withdrawing effects of bromine and fluorine. This increases the electron density of the aromatic ring, reducing susceptibility to nucleophilic attack compared to the target compound .
Physical and Spectral Properties
*Estimated data based on analogs; experimental values require further validation.
Structural and Crystallographic Insights
- Conjugation Effects: The trans-configuration of the double bond maximizes conjugation between the aryl ring and ester group, as observed in methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate (C4–C8–C9–C10 torsion angle: 3.2°) .
- Halogen Influence : Bromine’s steric bulk may induce torsional strain in the crystal lattice, contrasting with fluorine’s smaller size, which minimizes distortion .
Activité Biologique
Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate, with the CAS number 1562199-95-4, is an organic compound classified as an ester. Its unique structure, characterized by the presence of both bromo and fluoro substituents on the phenyl ring, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including data tables, case studies, and detailed research findings.
Structural Overview
- Molecular Formula : CHBrF O
- Molar Mass : 259.07 g/mol
- CAS Number : 1562199-95-4
The compound features a propenoate moiety linked to a phenyl ring substituted with bromine and fluorine atoms. These halogen substituents are known to influence the compound's reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 259.07 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Medicinal Chemistry Applications
This compound has been investigated in medicinal chemistry as an intermediate in synthesizing various pharmaceutical compounds. The presence of halogens can enhance the lipophilicity and bioavailability of drug candidates, potentially leading to improved therapeutic efficacy against various diseases.
The mechanism of action for this compound may involve interactions with biological targets such as enzymes or receptors. The halogen substituents can affect binding affinity and selectivity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds containing bromo and fluoro substituents. For instance:
- Study Findings : Compounds with structural similarities exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 to 125 μM for various derivatives.
- Case Study : A derivative of this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with an MIC comparable to standard antibiotics like ciprofloxacin.
Antibiofilm Activity
Biofilm formation is a significant concern in chronic infections. Compounds similar to this compound have demonstrated antibiofilm activity against MRSA:
Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
---|---|---|
MRSA | 62.216 | 124.432 |
Enterococcus | 31.108 | 62.216 |
These findings suggest that the compound can disrupt biofilm integrity, potentially enhancing treatment outcomes for infections caused by biofilm-forming bacteria.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines compared to traditional chemotherapeutics, suggesting a favorable therapeutic index.
Q & A
Q. How can the synthesis of Methyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate be optimized for reproducibility and yield?
Methodological Answer:
- Use a Horner-Wadsworth-Emmons reaction with 4-bromo-3-fluorobenzaldehyde and methyl diethylphosphonoacetate to form the α,β-unsaturated ester.
- Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on analogous protocols for structurally similar bromo-fluorophenyl propenoates .
- Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm stereochemical integrity (E-configuration) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of the bromo-fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and the α,β-unsaturated ester (δ ~6.3–7.0 ppm for ene protons) .
- X-ray Crystallography: Resolve crystal structures to validate bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles for the (E)-configuration .
- Mass Spectrometry: Confirm molecular weight (expected m/z ~285 for [M+H]) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal: Segregate halogenated waste (due to bromine/fluorine content) and follow institutional guidelines for hazardous chemical disposal .
- Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays: Test cytotoxicity using MTT assays on cancer cell lines (e.g., THP-1 or PBMCs) at concentrations ranging from 1–100 μM .
- Anti-inflammatory Screening: Measure inhibition of NF-κB or IL-6 via ELISA in macrophage-like cells .
- Dose-Response Analysis: Use logarithmic dilution series to determine IC values and compare with reference compounds .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets .
- Molecular Docking: Simulate binding to inflammatory cytokines (e.g., IL-6) using AutoDock Vina. Validate docking poses with MD simulations in GROMACS .
- ADMET Prediction: Use SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- 2D NMR (COSY, NOESY): Resolve overlapping signals in crowded aromatic regions. For example, NOESY can confirm spatial proximity between the fluorine-substituted phenyl ring and the ester group .
- Isotopic Labeling: Synthesize - or -labeled analogs to enhance NMR sensitivity and assign ambiguous peaks .
- Cross-Validation: Compare experimental IR carbonyl stretches (~1720 cm) with DFT-calculated vibrational frequencies .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor hydrolysis of the ester group (retention time shifts) .
- Light Sensitivity: Expose to UV (254 nm) and quantify photodegradation products using LC-MS. Use amber vials for light-sensitive batches .
- Cryopreservation: Assess solubility and crystallinity after freeze-thaw cycles (-80°C to 25°C) using DSC and PXRD .
Q. What advanced techniques elucidate the compound’s role in multi-step synthetic pathways?
Methodological Answer:
- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with the bromo substituent to introduce aryl/heteroaryl groups. Optimize Pd catalysts (e.g., Pd(PPh)) and base (KCO) in THF/water .
- Click Chemistry: Functionalize the α,β-unsaturated ester via Huisgen cycloaddition with azides to generate triazole-linked prodrugs .
- Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during subsequent transformations .
Q. How can researchers address discrepancies in bioactivity data across different cell lines?
Methodological Answer:
- Cell Permeability Assays: Quantify intracellular accumulation using fluorescent analogs (e.g., FITC-labeled derivatives) and flow cytometry .
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via UPLC-QTOF-MS .
- Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., NF-κB pathway components) .
Q. What methodologies validate the compound’s crystallographic purity for patent applications?
Methodological Answer:
- Single-Crystal XRD: Refine unit cell parameters (e.g., monoclinic P2/c space group) and validate Flack parameter (<0.1) to confirm enantiopurity .
- Powder XRD: Compare experimental diffractograms with simulated patterns from Mercury software to detect polymorphic impurities .
- Thermogravimetric Analysis (TGA): Measure weight loss (<1%) up to 200°C to confirm absence of solvent residues .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.